REACTION_CXSMILES
|
[H-].[Na+].[F:3][C:4]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[C:9]2[C:5]=1[CH2:6][CH2:7][C:8]2=O.[CH3:16]S(C)=O>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[F:3][C:4]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[C:9]2[C:5]=1[CH2:6][CH2:7][C:8]2=[CH2:16] |f:0.1,4.5|
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
FC1=C2CCC(C2=C(C=C1)OC)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
80 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated to 70° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
Pouring the mixture onto ice + hexane
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with hexane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2CCC(C2=C(C=C1)OC)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |